Methyl 4-methylpiperidine-2-carboxylate
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Description
Synthesis Analysis
The synthesis of 4-methylpiperidine-2-carboxylate hydrochloride, an intermediate of argatroban active precursor, involves the use of 4-methylpiperidine-2-carboxylic acid ethyl ester as a raw material. Phosphomolybdic acid is used as a catalyst, and the process involves oxidation to obtain 4-methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide. Methanol or ethanol is used as a solvent, and 4-methylpiperidine-2-carboxylate hydrochloride is produced through a reduction reaction .Molecular Structure Analysis
The molecular structure of “Methyl 4-methylpiperidine-2-carboxylate” can be represented by the SMILES stringC[C@H]1CC@@H=O)NCC1.Cl
. The InChI key for this compound is CJOQRBQJBXJNGL-HHQFNNIRSA-N
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-methylpiperidine-2-carboxylate hydrochloride include oxidation and reduction reactions . The exact details of these reactions are complex and may require further study.Physical And Chemical Properties Analysis
“Methyl 4-methylpiperidine-2-carboxylate” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Safety And Hazards
“Methyl 4-methylpiperidine-2-carboxylate” is classified under the GHS07 hazard class, indicating that it can cause eye irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . It should be handled only in well-ventilated areas and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
methyl 4-methylpiperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTHKRCWRWDFDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573507 |
Source
|
Record name | Methyl 4-methylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylpiperidine-2-carboxylate | |
CAS RN |
144817-80-1 |
Source
|
Record name | Methyl 4-methylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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